molecular formula C20H17FN6OS B2834887 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide CAS No. 863453-19-4

2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide

Cat. No. B2834887
CAS RN: 863453-19-4
M. Wt: 408.46
InChI Key: DTTCLQJEMUVYAB-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their anti-gastric cancer effects . They have also been used in the development of potent USP28 inhibitors .


Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives has been reported in several studies . For instance, compound 19, a potent USP28 inhibitor, was synthesized and evaluated for its biological activity . The compound showed selectivity over USP7 and LSD1 .


Molecular Structure Analysis

The molecular structure of [1,2,3]triazolo[4,5-d]pyrimidine derivatives is characterized by the presence of a [1,2,3]triazolo[4,5-d]pyrimidine scaffold . This scaffold can be used as a template for designing new LSD1 inhibitors .

Scientific Research Applications

Future Directions

The future directions for the study of [1,2,3]triazolo[4,5-d]pyrimidine derivatives include further exploration of their anti-gastric cancer effects and their potential as USP28 inhibitors . The development of quantitative structure-activity relationship (QSAR) models could also aid in screening out efficient and novel drugs in the future .

properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6OS/c1-13-4-2-3-5-16(13)24-17(28)11-29-20-18-19(22-12-23-20)27(26-25-18)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTCLQJEMUVYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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